molecular formula C24H16Cl2N4O2S B2925192 3-(2-chlorobenzyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034489-68-2

3-(2-chlorobenzyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2925192
CAS RN: 2034489-68-2
M. Wt: 495.38
InChI Key: QZMFBVXBPSJFHZ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16Cl2N4O2S and its molecular weight is 495.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study on the synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one revealed that these compounds have been screened for antimicrobial activity, demonstrating the broad potential of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2004).

Cytotoxic Evaluation

  • The cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates against cancer cell lines highlighted the anticancer potential of these compounds, with certain derivatives exhibiting remarkable cytotoxic activity, suggesting a promising area for the development of new anticancer agents (Hassanzadeh et al., 2019).

Spectroscopic Studies and Tautomerism

  • Experimental and theoretical spectroscopic studies, along with HOMO-LUMO and NBO analyses on a hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one, provided insights into the electronic structure and tautomeric equilibria of these compounds. This research contributes to a deeper understanding of the chemical behavior and potential applications of quinazolinone derivatives in the development of novel therapeutic agents (Soliman et al., 2015).

Anti-Breast Cancer Activity

  • Another study focused on the design, synthesis, and molecular modeling of novel quinazolin-4-one derivatives linked to various moieties like thiazolidinone and oxadiazole, which were evaluated for their anti-breast cancer activity. Some compounds exhibited activity comparable to or better than standard drugs, indicating the potential of quinazolin-4-one derivatives as anti-cancer agents (Ahmed et al., 2015).

Diuretic Agents

  • The synthesis and evaluation of novel quinazolinone derivatives as diuretic agents were also explored, with some compounds showing significant diuretic activity. This study adds to the diversity of pharmacological applications of quinazolinone derivatives (Maarouf et al., 2004).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-17-8-5-7-15(12-17)22-28-21(32-29-22)14-33-24-27-20-11-4-2-9-18(20)23(31)30(24)13-16-6-1-3-10-19(16)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFBVXBPSJFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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